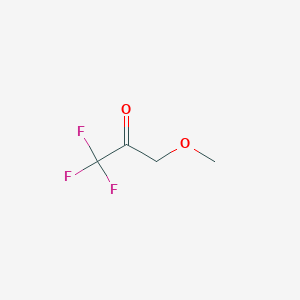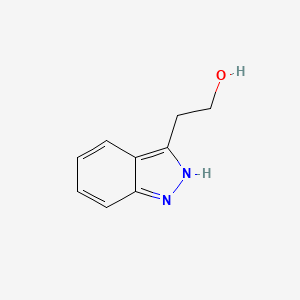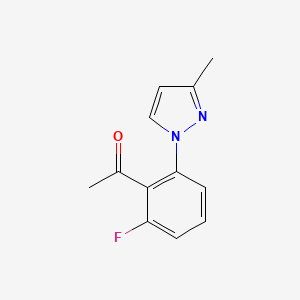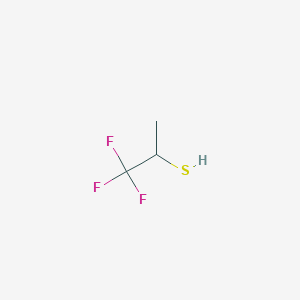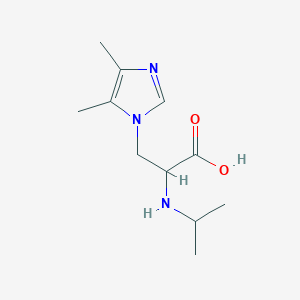
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid: is an organic compound that features a unique structure combining an imidazole ring with an isopropylamino group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Dimethyl Groups: The 4,5-positions on the imidazole ring can be methylated using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution using isopropylamine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the isopropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole and propanoic acid derivatives.
科学的研究の応用
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: The compound is investigated for its use in the development of new catalysts and chemical intermediates.
作用機序
The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The isopropylamino group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(4,5-Dimethyl-1h-imidazol-1-yl)propanoic acid: Lacks the isopropylamino group, which may result in different binding properties and biological activity.
2-(Isopropylamino)propanoic acid:
4,5-Dimethyl-1h-imidazole: Lacks both the propanoic acid and isopropylamino groups, making it less versatile in terms of chemical reactions and applications.
Uniqueness
- The combination of the imidazole ring, isopropylamino group, and propanoic acid moiety in 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid provides a unique set of chemical properties and potential applications that are not observed in the similar compounds listed above.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
3-(4,5-dimethylimidazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-7(2)13-10(11(15)16)5-14-6-12-8(3)9(14)4/h6-7,10,13H,5H2,1-4H3,(H,15,16) |
InChIキー |
MGRBKAHVQOFMEF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=N1)CC(C(=O)O)NC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


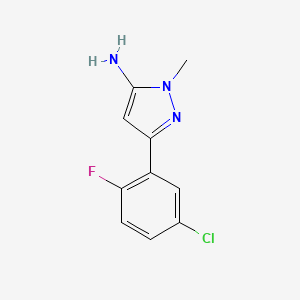
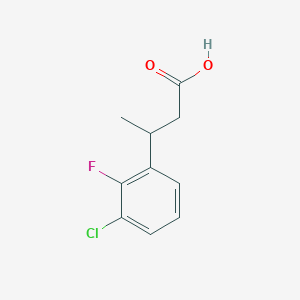




![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)
